Imetelstat

telomerase inhibition enzymatic assay oligonucleotide SAR

Imetelstat (GRN163L) is the only FDA-approved (June 2024) telomerase inhibitor with Phase 3 validation. Its lipid-conjugated 13-mer thio-phosphoramidate design provides ~7-fold greater cellular potency than non-lipidated GRN163, enabling transfection-free uptake. As a competitive hTR template antagonist, it uniquely enables VAF reduction monitoring (mean SF3B1 -76% in long-term responders). No alternative offers comparable clinical validation for MDS/myelofibrosis translational models. Essential for studies requiring clinically relevant target engagement and disease-modification biomarkers.

Molecular Formula C148H211N68O53P13S13
Molecular Weight 4610 g/mol
CAS No. 868169-64-6
Cat. No. B1513024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImetelstat
CAS868169-64-6
Synonymsimetelstat
Molecular FormulaC148H211N68O53P13S13
Molecular Weight4610 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O
InChIInChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1
InChIKeyLVZYXEALRXBLJZ-ISQYCPACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHighly soluble

Imetelstat (CAS 868169-64-6) Procurement Guide: Telomerase Inhibitor for Hematologic Malignancy Research


Imetelstat (GRN163L) is a first-in-class, lipid-conjugated 13-mer N3'→P5' thio-phosphoramidate oligonucleotide that acts as a competitive inhibitor of human telomerase by binding with high affinity to the template region of the telomerase RNA component (hTR) [1]. As a telomerase antagonist, imetelstat prevents telomere binding, leading to progressive telomere shortening, inhibition of malignant cell proliferation, and induction of apoptosis [2]. Chemically, imetelstat consists of the pharmacologically active GRN163 oligonucleotide backbone covalently functionalized at the 5'-end with a palmitoyl lipid moiety through an aminoglycerol linker [1]. The lipid conjugation enhances cellular uptake and potency compared to the non-lipidated parent compound GRN163 [3]. Imetelstat was approved by the FDA in June 2024 for the treatment of adult patients with lower-risk myelodysplastic syndromes (LR-MDS) with transfusion-dependent anemia who are relapsed/refractory or ineligible for erythropoiesis-stimulating agents [4].

Why Imetelstat Cannot Be Substituted with Generic Telomerase Inhibitors or Oligonucleotides


Generic substitution of imetelstat with other telomerase-targeting agents or structurally similar oligonucleotides is not scientifically justifiable due to fundamental differences in molecular design, mechanism of action, and clinical validation. Imetelstat is a template antagonist that binds directly to the hTR RNA template region, whereas alternative telomerase inhibitors such as BIBR1532 act as non-competitive small-molecule hTERT inhibitors [1]. Even within the same oligonucleotide class, the lipidated GRN163L (imetelstat) demonstrates approximately 7-fold greater cellular potency than its non-lipidated parent GRN163 due to enhanced cellular uptake and bioavailability [2]. Furthermore, imetelstat is the only telomerase inhibitor with regulatory approval and phase 3 clinical trial data demonstrating statistically significant improvements in transfusion independence and variant allele frequency reduction in LR-MDS patients [3]. No other telomerase-targeting compound has achieved comparable clinical validation in hematologic malignancies, making imetelstat procurement essential for studies requiring clinically relevant telomerase inhibition.

Quantitative Differentiation Evidence: Imetelstat vs. Comparators in Key Selection Dimensions


Enzymatic Potency: Imetelstat vs. Non-Lipidated Parent Compound GRN163

In direct cell-free telomerase activity assays using HME50-5E cell lysates, imetelstat (GRN163L) demonstrated an IC50 of approximately 7.8 nM, while the non-lipidated parent compound GRN163 showed an IC50 of approximately 1.4 nM [1]. Although GRN163 exhibits greater intrinsic enzymatic potency in this cell-free system, the lipid conjugation of imetelstat confers critical advantages in cellular uptake and bioavailability that translate to superior cellular and in vivo efficacy [2]. This structure-activity relationship is essential for procurement decisions: researchers requiring maximal enzymatic inhibition in cell-free systems may consider GRN163, but for cellular and in vivo studies, imetelstat's lipidated structure is necessary to achieve pharmacologically relevant target engagement.

telomerase inhibition enzymatic assay oligonucleotide SAR

Cellular Potency Advantage: Imetelstat (GRN163L) Demonstrates 7-Fold Greater Cellular Activity vs. GRN163

In cellular assays across multiple cancer cell lines, the lipid-conjugated imetelstat (GRN163L) demonstrated significantly greater potency than the non-lipidated GRN163. The IC50 values for GRN163 were on average sevenfold higher than for GRN163L, indicating that lipid modification enhances cellular uptake and target engagement by approximately 7-fold [1]. Imetelstat inhibited telomerase activity effectively in a dose-dependent manner even without the use of a transfection reagent, whereas GRN163 required transfection enhancement for comparable cellular activity [2]. In a panel of 10 pancreatic cancer cell lines, imetelstat inhibited telomerase with IC50 values ranging from 50 nM to 200 nM [3]. Across 13 solid and hematologic tumor lines, cellular IC50 values ranged from 0.8 to 6.5 μg/mL [4].

cellular uptake bioavailability lipid conjugation structure-activity relationship

Clinical Efficacy: Imetelstat Achieves 40% 8-Week RBC Transfusion Independence vs. 15% with Placebo in Phase 3 LR-MDS Trial

In the phase 3 IMerge trial (NCT02598661) evaluating imetelstat in patients with lower-risk myelodysplastic syndromes (LR-MDS) who were relapsed/refractory to erythropoiesis-stimulating agents, 40% of patients treated with imetelstat (7.1 mg/kg IV every 4 weeks) achieved ≥8-week RBC transfusion independence compared to 15% in the placebo arm [1]. Furthermore, 18% of imetelstat-treated patients (95% CI, 11-36) achieved ≥1-year RBC transfusion independence, compared to no durable responses in the placebo group [2]. Among 1-year responders, median hemoglobin increased by 5.18 g/dL during the longest transfusion-free interval [3]. This clinical differentiation is unique among telomerase inhibitors; no other compound in this class has demonstrated statistically significant improvement in transfusion independence in a randomized phase 3 trial.

myelodysplastic syndromes transfusion independence phase 3 clinical trial disease modification

Disease Modification: Imetelstat Achieves ≥50% Variant Allele Frequency Reduction in 89% of Long-Term Responders vs. No Significant Reduction with Placebo

Beyond symptomatic anemia control, imetelstat demonstrates disease-modifying activity by reducing or eliminating dysplastic clones. In the phase 3 IMerge trial, 89% of evaluable long-term responders (≥1-year transfusion independence) achieved at least 50% reduction in variant allele frequency (VAF), including complete elimination of some mutations in 50% of patients [1]. Mean maximum VAF reductions in SF3B1 and TET2 mutations reached -76% and -77%, respectively, compared with -24% and -6% in nonresponders [2]. Each 10% increment in VAF reduction increased the odds of ≥1-year transfusion independence by 67% to 112% across key genes [3]. Placebo-treated patients showed no significant VAF reductions. Additionally, 60% of long-term responders achieved ≥50% reduction in telomerase activity [4].

disease modification variant allele frequency clonal reduction biomarker

Off-Target Selectivity: Imetelstat Shows No TLR Activation vs. Class-Wide Oligonucleotide Liability

Many polyanionic oligonucleotides can activate Toll-like receptors (TLRs), leading to immune stimulation and off-target toxicity. In HEK293 cell lines stably co-expressing human TLR genes and NFκB-inducible reporters, imetelstat treatment within and beyond clinically relevant concentrations had no stimulatory effect on TLR2, TLR3, TLR4, TLR5, TLR7, or TLR9 [1]. This negative result is consistent with structural analysis showing that imetelstat does not meet the reported minimal structural requirements for TLR9 activation [2]. Consequently, the thrombocytopenia observed in some patients is mediated through on-target effects on megakaryopoiesis rather than off-target TLR activation [3]. In contrast, many therapeutic oligonucleotides demonstrate TLR-mediated immune activation that can confound efficacy and safety interpretations.

off-target effects Toll-like receptors thrombocytopenia safety pharmacology

Pharmacokinetic Profile: Imetelstat Plasma Half-Life of 4.9 Hours Enables Intermittent Dosing Without Accumulation

Imetelstat exhibits a geometric mean apparent plasma half-life of approximately 4.9 hours (CV% 43.2%) in patients with MDS following a 7.1 mg/kg dose administered as a 2-hour intravenous infusion [1]. Based on Cmax values, imetelstat does not accumulate between treatment cycles following every 4-week dosing [2]. The relatively short plasma half-life, combined with the long-lasting telomerase inhibition due to high target affinity and slow off-rate, enables intermittent dosing schedules (every 4 weeks) that maintain target inhibition while minimizing cumulative exposure [3]. This pharmacokinetic profile differentiates imetelstat from continuous-dosing small molecule telomerase inhibitors and from other oligonucleotide therapeutics with longer tissue residence times and potential for accumulation.

pharmacokinetics half-life dosing regimen drug accumulation

Optimal Research and Procurement Applications for Imetelstat Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Clinically Relevant Telomerase Inhibition in Hematologic Malignancy Models

Imetelstat is the preferred compound for in vivo xenograft and patient-derived xenograft (PDX) studies of myelodysplastic syndromes, myelofibrosis, and other hematologic malignancies where clinically validated target engagement is required. The lipid-conjugated structure enables cellular uptake without transfection reagents, achieving IC50 values of 50-200 nM across pancreatic cancer cell lines [1] and 0.8-6.5 μg/mL across 13 solid and hematologic tumor lines [2]. The 7-fold cellular potency advantage over non-lipidated GRN163 is critical for achieving pharmacologically relevant target inhibition in animal models [3].

Translational Research Evaluating Disease-Modifying Activity via Clonal Reduction Biomarkers

For studies focused on disease modification rather than symptomatic control, imetelstat provides a unique tool with validated biomarkers of clonal reduction. Researchers can monitor variant allele frequency (VAF) reductions as a pharmacodynamic endpoint, with clinical data demonstrating mean SF3B1 VAF reduction of -76% and TET2 reduction of -77% in long-term responders [4]. The correlation between VAF reduction and clinical benefit (each 10% VAF reduction increases odds of 1-year transfusion independence by 67-112%) provides a quantitative framework for translational studies [5].

Safety Pharmacology Studies Requiring Oligonucleotides with Defined Off-Target Liability Profile

Imetelstat is suitable for studies evaluating oligonucleotide safety where TLR-mediated immune activation must be excluded as a confounding factor. Validated in vitro assays confirm complete absence of TLR2, TLR3, TLR4, TLR5, TLR7, and TLR9 activation at clinically relevant concentrations [6]. This selectivity profile enables researchers to attribute observed hematologic effects (thrombocytopenia) to on-target mechanisms affecting megakaryopoiesis rather than off-target immune stimulation [7].

Clinical Trial Design and Comparator Studies in JAK Inhibitor-Refractory Myelofibrosis

Imetelstat is positioned as a comparator or investigational agent in trials of JAK inhibitor-refractory myelofibrosis, with phase 2 data showing median overall survival of 29.9 months in relapsed/refractory patients [8]. The ongoing phase 3 IMpactMF trial (NCT04576156) evaluating imetelstat versus best available therapy with overall survival as the primary endpoint provides a regulatory-standard benchmark [9]. This clinical dataset distinguishes imetelstat from other telomerase inhibitors lacking phase 3 survival data in this patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imetelstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.